Methyl amide
Description
Methyl amide, a secondary amide characterized by a methyl group (-CH₃) attached to the nitrogen atom of the amide functional group (-CONH-), is a critical structural motif in medicinal chemistry and organic synthesis. Its general structure can be represented as RCONHCH₃, where the methyl substitution modulates electronic, steric, and pharmacokinetic properties. Methyl amides are widely employed in drug discovery due to their balance of hydrogen-bonding capacity, metabolic stability, and lipophilicity. For instance, this compound derivatives have been explored as cannabinoid receptor antagonists , proteasome inhibitors , and kinase inhibitors , highlighting their versatility in targeting diverse biological pathways.
Properties
Molecular Formula |
C34H30ClN3O3S |
|---|---|
Molecular Weight |
596.1g/mol |
IUPAC Name |
methyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C34H30ClN3O3S/c1-20(2)22-13-15-23(16-14-22)31-30(33(40)41-4)21(3)36-34-38(31)32(39)29(42-34)17-25-19-37(28-12-8-6-10-26(25)28)18-24-9-5-7-11-27(24)35/h5-17,19-20,31H,18H2,1-4H3/b29-17- |
InChI Key |
MDEQMJGHPNMRLT-RHANQZHGSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Physicochemical Properties of Selected Amides
| Compound | Substituent | cLogP | TPSA (Ų) | Solubility (μM) | Permeability (ER) | |
|---|---|---|---|---|---|---|
| 8b | Methyl | 3.2 | 67 | 150 | 1.5 | |
| 31 | Trifluoromethyl | 6.8 | 67 | 50 | 0.8 | |
| 26 | Methyl (truncated) | 2.5 | 58 | 339 | 1.8 |
Metabolic Stability and Pharmacokinetic Considerations
Methyl substitution enhances metabolic stability by shielding the amide bond from enzymatic cleavage:
- Amide Bond Stability: this compound 52 showed improved activity (EC₅₀ = 1.1 μM) compared to non-methylated analogs but exhibited lower stability in liver microsomes .
- Pharmacokinetic Optimization : In Alzheimer’s therapeutics, methylating an amide nitrogen increased in vivo half-life 10-fold while maintaining activity, demonstrating the strategic value of methyl groups in prolonging drug action .
Q & A
Basic: What are the optimal synthetic routes for preparing methyl amide derivatives with high purity?
Methodological Answer:
Methyl amides are typically synthesized via amidation reactions. A common approach involves reacting cinnamic acid derivatives with alkyl amines in the presence of carbodiimides or other coupling agents. For example:
- Step 1: Hydrolyze methyl trans-cinnamate to trans-cinnamic acid.
- Step 2: React the acid with alkyl amines (e.g., methylamine, benzylamine) using carbodiimide-mediated coupling to form amide bonds .
- Step 3: Purify via recrystallization (e.g., chloroform/MeOH) and validate purity using spectroscopic techniques (¹H-NMR, ¹³C-NMR) .
Key Considerations:
- Use inert atmospheres (e.g., oxygen-free) to prevent oxidation .
- Optimize reaction time and temperature (e.g., 90–100°C for 24 hours) for high yields .
Basic: Which spectroscopic techniques are most effective for characterizing this compound compounds?
Methodological Answer:
A combination of spectroscopic methods ensures comprehensive characterization:
Best Practices:
- Cross-validate results across techniques to resolve ambiguities (e.g., overlapping NMR peaks).
Advanced: How can molecular docking and experimental assays be integrated to evaluate this compound bioactivity?
Methodological Answer:
- Step 1: Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities of methyl amides to target proteins (e.g., MMP-9). Use PDB structures for docking simulations .
- Step 2: Validate predictions via in vitro assays (e.g., MCF-7 cell viability using Alamar Blue). Compare IC₅₀ values with docking scores .
- Step 3: Analyze discrepancies using molecular dynamics (MD) simulations to account for protein flexibility or solvation effects.
Example Workflow:
Methyl cinnamate amides showed stronger MMP-9 inhibition in silico than in vitro, suggesting limitations in static docking models. MD simulations revealed solvent accessibility issues in the binding pocket .
Advanced: What strategies resolve discrepancies between computational predictions and experimental results for this compound interactions?
Methodological Answer:
- Strategy 1: Incorporate exact-exchange terms in DFT calculations to improve thermochemical accuracy (e.g., Becke’s hybrid functional reduced atomization energy errors to 2.4 kcal/mol) .
- Strategy 2: Use ensemble docking or MD simulations to account for protein conformational changes .
- Strategy 3: Validate computational models with high-resolution structural data (e.g., microwave spectroscopy for rotational constants) .
Case Study:
α-Fluoro amides exhibited unexpected ⁴JHF couplings in NMR due to conformational flexibility. Rotational spectra (microwave spectroscopy) resolved ambiguities by providing precise bond angles .
Advanced: How to design experiments assessing this compound derivatives’ effects on enzyme activity?
Methodological Answer:
- Design Parameters:
- Enzyme Selection: Prioritize targets with known amide-binding pockets (e.g., MMP-9, carbonic anhydrase).
- Solvent Compatibility: Use DMSO/PBS mixtures (<1% DMSO) to maintain enzyme stability .
- Controls: Include positive (e.g., batimastat for MMP-9) and negative (solvent-only) controls.
Example Protocol:
Incubate enzyme with this compound derivatives (0.1–100 µM) for 1 hour.
Measure activity via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9).
Calculate inhibition constants (Kᵢ) using nonlinear regression .
Basic: What are best practices for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Documentation: Publish detailed synthetic protocols, including reagent sources (e.g., Sigma-Aldryl methylamine) and purification methods .
- Quality Control:
- Validate purity via melting point analysis and HPLC (>95%).
- Share spectral data (NMR, IR) in supplementary materials .
- Replication: Independent synthesis by multiple lab members reduces batch-specific artifacts.
Advanced: How to analyze long-range H–F interactions in α-fluoro amides using NMR?
Methodological Answer:
- Experiment: Acquire ¹⁹F-decoupled ¹H NMR spectra to observe ⁴JHF couplings (~2–8 Hz).
- Interpretation: Coupling patterns reveal dihedral angles between F and amide protons. For example, α-fluoro propionamide showed ⁴JHF = 6.2 Hz, indicating a W-shaped conformation .
- Validation: Compare with X-ray crystallography or microwave-derived structures .
Advanced: How does exact exchange improve DFT calculations for this compound thermochemistry?
Methodological Answer:
Exact exchange in hybrid functionals (e.g., B3LYP) corrects self-interaction errors in density functional theory (DFT), critical for modeling amide bond dissociation energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
